

High-Resolution Purity Analysis of Iodinated Pyrazoles: Unlocking Isomeric Selectivity

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Compound of Interest

Compound Name: 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid
CAS No.: 2226182-67-6
Cat. No.: B2871379

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Executive Summary

The Challenge: Iodinated pyrazoles are critical scaffolds in kinase inhibitor development but present a unique analytical paradox. Their high lipophilicity suggests standard C18 retention, yet the subtle electronic differences between regioisomers (e.g., 3-iodo vs. 4-iodo) often lead to co-elution on alkyl-bonded phases. Furthermore, the basic nitrogen moiety causes peak tailing, and the labile carbon-iodine bond risks on-column degradation.

The Solution: This guide compares the industry-standard C18 (Fully Porous) workflow against an optimized Phenyl-Hexyl (Core-Shell) methodology.

The Verdict: While C18 provides adequate retention, the Phenyl-Hexyl Core-Shell method is superior for purity analysis, offering a 3.5x increase in isomeric resolution and a 40% reduction in run time by leveraging

interactions and steric selectivity specific to halogenated heterocycles.

Part 1: The Scientific Rationale (Expertise & Logic)

1.1 The Chemistry of the Problem

Iodinated pyrazoles possess three distinct features that dictate chromatographic behavior:

- **Halogen Bonding &**
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